molecular formula C16H18O2 B14335031 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol CAS No. 102567-41-9

4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol

Cat. No.: B14335031
CAS No.: 102567-41-9
M. Wt: 242.31 g/mol
InChI Key: JJLPCANJJNAJEX-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with an ethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol typically involves the alkylation of 4-hydroxyacetophenone with 2,6-dimethylphenol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylbenzaldehyde.

    Reduction: Formation of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Shares the hydroxyl and phenyl groups but lacks the ethyl and dimethyl substitutions.

    2,6-Dimethylphenol: Contains the dimethyl substitutions but lacks the hydroxyl and ethyl groups.

    4-[1-(4-Hydroxyphenyl)ethyl]benzene: Similar structure but without the dimethyl substitutions.

Uniqueness

4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol is unique due to the combination of its hydroxyl, ethyl, and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

102567-41-9

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H18O2/c1-10-8-14(9-11(2)16(10)18)12(3)13-4-6-15(17)7-5-13/h4-9,12,17-18H,1-3H3

InChI Key

JJLPCANJJNAJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)C2=CC=C(C=C2)O

Origin of Product

United States

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